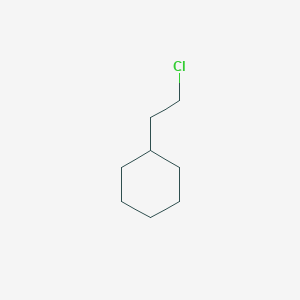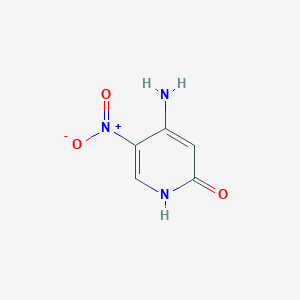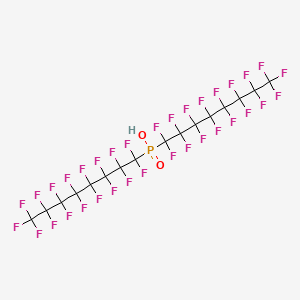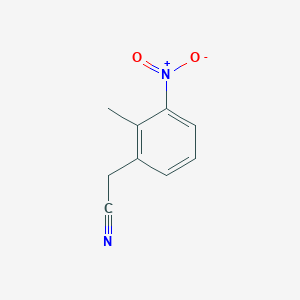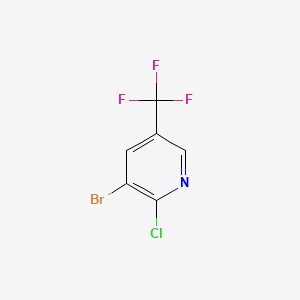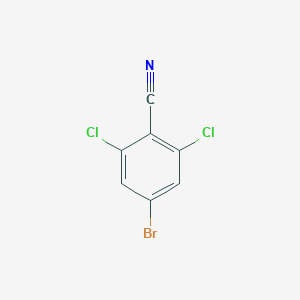
(6-bromo-1H-indol-2-yl)méthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the bromination of 1H-indole-2-carboxaldehyde . The bromine atom replaces a hydrogen atom at the 6-position of the indole ring. The resulting product is (6-bromo-1H-indol-2-yl)methanol .
Molecular Structure Analysis
The compound’s structure consists of an indole ring with a bromine atom at the 6-position and a hydroxymethyl group attached to the nitrogen atom. The hydroxymethyl group provides reactivity for further chemical transformations .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Biotechnologie
Les indoles jouent un rôle important dans les applications biotechnologiques. Par exemple, ils sont impliqués dans la communication intercellulaire, améliorant la formation de biofilm par E. coli, ce qui est un exemple de communication bidirectionnelle et mutuellement bénéfique impliquant des espèces produisant et consommant de l'indole .
Recherche anti-VIH
Les dérivés de l'indole se sont avérés prometteurs dans la recherche anti-VIH. Des études de docking moléculaire de nouveaux dérivés indolyl et oxochromenyl xanthenone ont été réalisées pour évaluer leur potentiel en tant qu'agents anti-VIH-1 .
Adjuvants antibiotiques et agents anti-biofilm
Les bis-alcaloïdes indoles marins et leurs analogues, qui comprennent des structures similaires à (6-bromo-1H-indol-2-yl)méthanol, ont été testés pour leur utilisation potentielle comme adjuvants antibiotiques et agents anti-biofilm contre diverses souches de S. aureus .
Recherche sur les hormones végétales
Les dérivés de l'indole sont également importants dans la recherche sur les hormones végétales. L'acide indole-3-acétique, une hormone végétale produite par la dégradation du tryptophane dans les plantes supérieures, est un dérivé de ce type avec diverses applications biologiques et cliniques .
Synthèse d'échafaudages de produits naturels
Les efforts de synthèse visant à créer des échafaudages complexes de produits naturels sont importants, en particulier ceux qui visent à élargir leur espace chimique bioactif. Les dérivés de l'indole sont utilisés pour prédire les activités biologiques potentielles des bis-alcaloïdes indoles synthétiques inspirés des produits naturels .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include (6-bromo-1h-indol-2-yl)methanol, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indoles play a crucial role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
(6-bromo-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVVCNALIWZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544008 | |
| Record name | (6-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923197-75-5 | |
| Record name | (6-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-bromo-1H-indol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


